

2-Hydroxyethyl Laurate in Controlled-Release Systems: Technical Guide & Protocols

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Compound of Interest

Compound Name: 2-Hydroxyethyl laurate

CAS No.: 4219-48-1

Cat. No.: B167184

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Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

2-Hydroxyethyl laurate (also known as Ethylene Glycol Monolaurate or EGML; CAS: 4219-48-1) is a lipophilic fatty acid ester used primarily as a permeation enhancer in transdermal systems and a structural modifier in lipid-based nanocarriers. Unlike its polymeric counterpart (Polyethylene Glycol Monolaurate), EGML represents the single-unit esterification of ethylene glycol and lauric acid.

Its utility in controlled release stems from its amphiphilic nature (leaning lipophilic) and its ability to interact with biological lipids.

Key Physicochemical Properties

Property	Value / Characteristic	Relevance to Drug Delivery
Molecular Formula	C ₁₄ H ₂₈ O ₃	Low molecular weight facilitates skin penetration.
Molecular Weight	244.37 g/mol	Small size aids in diffusion.
Physical State	Liquid / Low-melting solid (MP ~-31°C)	Acts as a "liquid lipid" in Nanostructured Lipid Carriers (NLCs) at body temperature.
HLB Value	~2.7 – 3.6 (Lipophilic)	Suitable as a W/O emulsifier or co-surfactant; not a primary solubilizer for aqueous systems.
Solubility	Soluble in alcohols, oils; Insoluble in water	Ideal for lipidic matrices and solvent-cast films.

Mechanisms of Action[3]

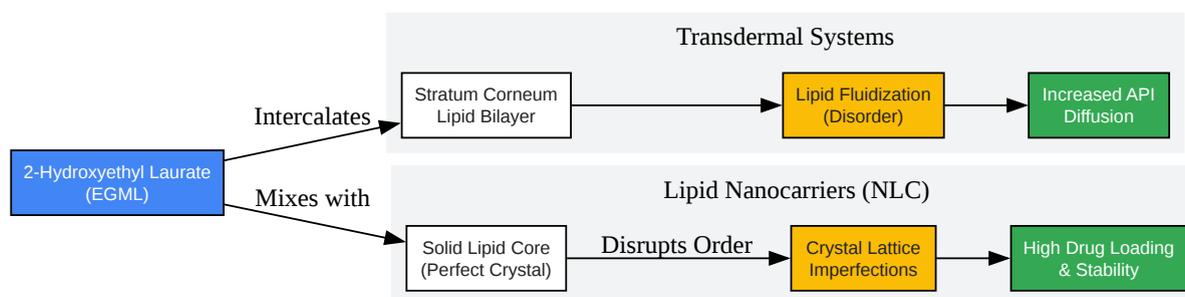
To deploy **2-Hydroxyethyl laurate** effectively, one must understand its distinct behaviors in different matrices.

A. Transdermal Permeation Enhancement

In transdermal patches, EGML acts as a sorption promoter. It penetrates the stratum corneum (SC) and disrupts the highly ordered intercellular lipid bilayers. This "fluidization" reduces the barrier resistance, allowing the active pharmaceutical ingredient (API) to diffuse more freely.

B. Nanostructured Lipid Carriers (NLCs)

In lipid nanoparticles, EGML serves as a liquid lipid component. Pure solid lipids (like tristearin) form perfect crystals that expel drug molecules during storage. Adding EGML (which is liquid at body temperature) creates crystal imperfections (lattice defects). These defects provide space to accommodate the drug, increasing Loading Capacity (LC) and preventing drug expulsion (leakage).



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Figure 1: Mechanism of action for EGML in Transdermal (top) and Lipid Nanoparticle (bottom) systems.

Application Note 1: Transdermal Drug Delivery System (TDDS)[8]

Objective: Formulate a matrix-type transdermal patch using EGML to enhance the permeation of a lipophilic drug (e.g., Ibuprofen or Estradiol).

Protocol: Solvent Casting Method

Materials:

- API: Lipophilic drug model (1-5% w/w).
- Polymer Matrix: HPMC E5 (hydrophilic) or Eudragit RL100 (hydrophobic).
- Plasticizer: Propylene Glycol (PG) or Triethyl Citrate.
- Enhancer: **2-Hydroxyethyl laurate** (EGML) (Concentration range: 2% - 10% w/w of dry polymer).
- Solvent: Ethanol/Dichloromethane (1:1 v/v) or Ethanol/Water depending on polymer.

- Backing Layer: PVA film or Polyester backing.

Step-by-Step Procedure:

- Polymer Solubilization:
 - Dissolve the selected polymer in the solvent system under continuous magnetic stirring (500 rpm) for 2 hours until a clear, viscous solution is obtained.
 - Note: Ensure no air bubbles are trapped; sonicate if necessary.
- API & Excipient Integration:
 - Dissolve the API in a small volume of the solvent.
 - Add the Plasticizer (e.g., 20% w/w of polymer weight).
 - Add **2-Hydroxyethyl laurate** (5% w/w of polymer weight).
 - Mix the API/Excipient solution into the Polymer solution. Stir for 30 minutes.
- Casting:
 - Pour the homogenous mixture into a glass petri dish or a specialized coating knife apparatus.
 - Critical: Calculate the area to ensure a specific dry film thickness (typically 50-100 μm).
- Drying:
 - Invert a funnel over the petri dish to control evaporation rate (prevents surface skinning).
 - Dry at room temperature (25°C) for 24 hours, or in a convection oven at 40°C for 6-8 hours.
- Lamination:
 - Carefully peel the dried film.

- Attach a backing membrane to one side and a release liner to the other.
- Cut into desired patch sizes (e.g., 2x2 cm).

Validation (Franz Diffusion Cell):

- Membrane: Stratum corneum (human cadaver or porcine ear skin).
- Donor: Patch applied to skin.[1][2]
- Receptor: Phosphate Buffer (pH 7.[3]4) + solubilizer if needed.
- Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, 24 hours. Analyze via HPLC.
- Expectation: Patches with EGML should show a statistically significant increase in steady-state flux () compared to control patches without enhancer.

Application Note 2: Nanostructured Lipid Carriers (NLC)[10][11]

Objective: Synthesize NLCs using EGML as the liquid lipid component to improve drug loading stability.

Protocol: Hot High-Shear Homogenization

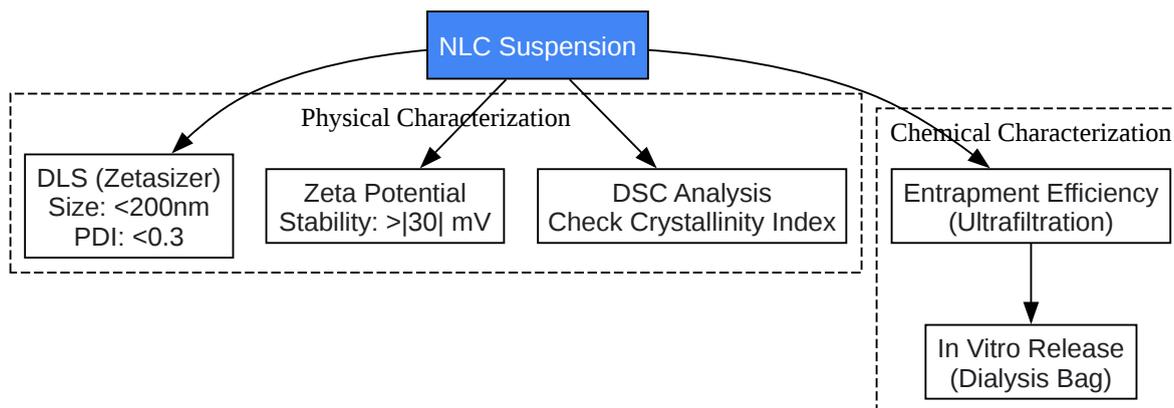
Materials:

- Solid Lipid: Glyceryl Behenate (Compritol® 888 ATO) or Stearic Acid.
- Liquid Lipid:**2-Hydroxyethyl laurate** (EGML).
 - Ratio: Solid Lipid : EGML = 70:30.
- Surfactant (Aqueous): Poloxamer 188 or Tween 80 (1-2% w/v).
- API: Lipophilic drug.[4]

Step-by-Step Procedure:

- Lipid Phase Preparation:
 - Weigh the Solid Lipid and EGML.
 - Heat the mixture to 5-10°C above the melting point of the solid lipid (approx. 75-80°C).
 - Dissolve the API into this hot lipid melt.
 - Why EGML? At this temperature, EGML is fully miscible with the solid lipid, creating a homogenous oil phase.
- Aqueous Phase Preparation:
 - Dissolve the surfactant (Poloxamer 188) in deionized water.
 - Heat to the same temperature as the lipid phase (75-80°C).
- Pre-Emulsification:
 - Add the aqueous phase to the lipid phase under high-shear stirring (Ultra-Turrax) at 10,000 rpm for 2 minutes.
 - This forms a hot pre-emulsion (O/W).
- Homogenization (Size Reduction):
 - Pass the hot pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3 cycles.
 - Alternative: If HPH is unavailable, probe sonication (20 mins, 60% amplitude) can be used for lab scale.
- Solidification (NLC Formation):
 - Cool the nanoemulsion down to room temperature (or 4°C) to recrystallize the lipid.
 - The presence of EGML will perturb the crystallization, forming the NLC matrix.

Characterization Workflow:



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Figure 2: Quality Control Workflow for EGML-based NLCs.

Safety & Handling

2-Hydroxyethyl laurate is classified as an irritant.[5] Proper safety protocols are non-negotiable.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- PPE Requirements:
 - Nitrile gloves (EGML can permeate latex).
 - Safety goggles (Splash protection).
 - Fume hood (if heating, to avoid inhalation of vapors).

- Storage:
 - Store at +2°C to +8°C.[6]
 - Keep container tightly closed to prevent hydrolysis (it is an ester).

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